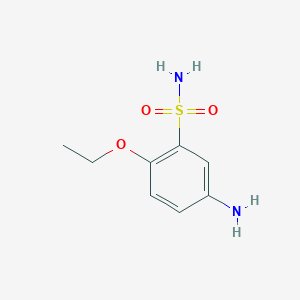

5-Amino-2-ethoxybenzene-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSODSNBTVHCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Importance of the Sulfonamide Functional Group

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH₂), is a cornerstone of modern chemical and pharmaceutical sciences. acs.orgnih.gov Its rigid tetrahedral geometry and the presence of hydrogen bond donors and acceptors contribute to its ability to interact with biological targets. nih.gov This has led to the incorporation of the sulfonamide moiety into a vast array of clinically important drugs, including antibacterial agents, diuretics, anticonvulsants, and hypoglycemic drugs. acs.orgorganic-chemistry.org

Beyond its medicinal applications, the sulfonamide group is also a valuable tool in organic synthesis. Its ability to be introduced and removed under specific conditions makes it an effective protecting group for amines. organic-chemistry.org Furthermore, the reactivity of the sulfonamide group itself can be harnessed to form a variety of derivatives, expanding the synthetic possibilities.

The Benzene 1 Sulfonamide Framework: a Privileged Scaffold

When the sulfonamide group is attached to a benzene (B151609) ring, it forms the benzene-1-sulfonamide framework, a scaffold that is frequently encountered in the design of new therapeutic agents. This structural motif is particularly prominent in the development of carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, altitude sickness, and certain neurological disorders. The sulfonamide group in these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme, leading to its inhibition.

The versatility of the benzene-1-sulfonamide framework lies in the ability to modify the benzene ring with various substituents. These modifications can fine-tune the electronic properties, solubility, and steric profile of the molecule, thereby influencing its biological activity and pharmacokinetic properties. The strategic placement of functional groups on the benzene ring allows for the creation of libraries of compounds for screening in drug discovery programs.

5 Amino 2 Ethoxybenzene 1 Sulfonamide As a Research Intermediate

Established Synthetic Routes to this compound

The primary and most established methods for synthesizing this compound are rooted in fundamental organic chemistry reactions, specifically electrophilic aromatic substitution and subsequent functional group interconversion.

Chlorosulfonation and Subsequent Amidation Strategies

The most common and industrially scalable route to arylsulfonamides involves the direct chlorosulfonation of an activated aromatic ring, followed by amidation. nih.gov For this compound, the synthesis logically begins with a precursor that contains the key ethoxy and amino (or a protected amino) groups, such as 2-ethoxyaniline (o-phenetidine). matrix-fine-chemicals.comnih.gov

The general synthetic sequence is as follows:

Protection of the Amino Group: The highly reactive amino group of the starting material, 2-ethoxyaniline, is first protected to prevent unwanted side reactions during the aggressive chlorosulfonation step. Acetylation using acetic anhydride (B1165640) is a common method, yielding N-(2-ethoxyphenyl)acetamide. This step moderates the reactivity of the aromatic ring and directs the subsequent substitution.

Chlorosulfonation: The protected intermediate, N-(2-ethoxyphenyl)acetamide, undergoes electrophilic aromatic substitution with chlorosulfonic acid (ClSO₃H). The acetamido and ethoxy groups are both ortho-, para-directing. The substitution occurs para to the acetamido group and meta to the ethoxy group, resulting in the formation of N-(5-(chlorosulfonyl)-2-ethoxyphenyl)acetamide. Careful control of reaction temperature is crucial to prevent degradation.

Amidation: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) (aqueous or gaseous) in an amidation reaction. This step displaces the chloride ion to form the sulfonamide group, yielding 5-acetamido-2-ethoxybenzene-1-sulfonamide.

Deprotection: The final step involves the hydrolysis of the acetamido protecting group, typically under acidic conditions, to reveal the free amino group and yield the target compound, this compound. nih.gov

This multi-step process is a cornerstone of sulfonamide drug synthesis, valued for its use of readily available starting materials. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the synthesis of sulfonamides is a key focus of process chemistry to maximize efficiency and product quality. Research into related sulfonamide syntheses highlights several critical parameters that can be adjusted. nih.govnih.gov

Key optimization considerations include:

Solvent and Base Selection: Traditionally, organic solvents like Dimethylformamide (DMF) with organic bases such as N,N-Diisopropylethylamine (DIPEA) have been used. nih.gov However, studies have demonstrated that using aqueous solutions with inorganic bases like sodium carbonate can significantly increase reaction yields, simplify the isolation procedure, and offer a greener alternative by minimizing organic solvent use. nih.gov

Temperature Control: The chlorosulfonation step is highly exothermic. Maintaining a low and stable temperature (e.g., 0-10 °C) is essential to prevent side reactions, such as polysulfonation or decomposition of the starting material, thereby increasing the purity of the sulfonyl chloride intermediate.

Reagent Stoichiometry: The ratio of chlorosulfonic acid to the substrate is a critical factor. While an excess of the acid can drive the reaction to completion, it can also lead to the formation of impurities and complicates the workup procedure. Fine-tuning this ratio is essential for achieving high conversion with minimal byproducts.

Purification Methods: The final purity of this compound is heavily dependent on the purification technique. Recrystallization is the most common method. The choice of solvent system for recrystallization must be carefully selected to ensure high recovery of the pure product while leaving impurities dissolved in the mother liquor.

Table 1: Comparison of Synthetic Conditions for Sulfonamide Formation

| Parameter | Traditional Method | Optimized/Green Method | Rationale for Optimization |

|---|---|---|---|

| Solvent/Base System | DMF / DIPEA | Water / Sodium Carbonate | Increases yield, simplifies isolation, reduces organic waste. nih.gov |

| Reaction Temperature | Variable, often room temperature | Controlled, often refluxed (e.g., 60-100 °C) | Enhances reaction rate and ensures completion. nih.gov |

| Purification | Chromatography or Recrystallization from organic solvents | Precipitation by pH adjustment and/or Recrystallization from water/ethanol | Simplifies product isolation and reduces solvent usage. nih.gov |

Chemoenzymatic and Stereoselective Synthesis of Chiral Sulfonamide Intermediates and Analogs

While this compound is achiral, its core structure can be incorporated into more complex, chiral molecules. Chemoenzymatic and stereoselective strategies are employed to synthesize these chiral analogs, which are valuable in drug discovery and asymmetric catalysis. nih.gov

Biocatalytic Approaches for Enantiopure Derivative Synthesis

Biocatalysis offers a powerful tool for accessing enantiomerically pure compounds through enzyme-mediated reactions. researchgate.net These methods are prized for their high selectivity and operation under mild conditions. For chiral sulfonamides, biocatalytic strategies often involve the kinetic resolution of a racemic mixture. nih.govuniovi.es

Common biocatalytic approaches include:

Enzymatic Resolution of Precursors: A racemic chiral amine, which could be reacted with a derivative of this compound, can be resolved using enzymes like lipases. The enzyme selectively acylates one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Enzymatic Hydrolysis of Racemic Sulfonamides: A racemic mixture of a chiral sulfonamide derivative can be subjected to enzymatic hydrolysis. An appropriate hydrolase or protease can selectively cleave the amide or another functional group on one enantiomer, again permitting separation.

These chemoenzymatic cascades provide an efficient route to enantiopure sulfonamides that are difficult to access through purely chemical methods. researchgate.net

Diastereoselective Synthesis Methods Involving the Compound

Diastereoselective synthesis involves creating new stereocenters in a molecule with a predefined spatial orientation relative to existing stereocenters. While the target compound itself lacks a stereocenter, its functional groups (amine and sulfonamide) are ideal handles for reactions with chiral substrates to produce diastereomeric products.

One established method involves the reaction of sulfone-containing molecules with imines to produce lactams with a high degree of diastereoselectivity. nih.gov In a hypothetical application, the sulfonamide group of this compound could be modified and incorporated into a similar reaction scheme to control stereochemistry. Another powerful technique is the use of chiral auxiliaries, such as chiral sultams (cyclic sulfonamides), which can be temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction before being cleaved. capes.gov.br

Considerations for Scaled-Up Production in Research Settings

Transitioning the synthesis of this compound from a laboratory bench to a larger, pilot-scale research setting introduces significant practical challenges that must be addressed to ensure safety, consistency, and efficiency. nih.gov

Table 2: Key Considerations for Scale-Up Synthesis

| Factor | Small-Scale (Grams) | Research Scale-Up (Kilograms) | Primary Challenge & Mitigation Strategy |

|---|---|---|---|

| Reagent Handling | Manual addition with standard lab glassware. | Use of enclosed systems, pumps, and specialized personal protective equipment (PPE). | Challenge: Handling large volumes of corrosive reagents like chlorosulfonic acid safely. Mitigation: Engineered controls and strict safety protocols. |

| Temperature Control | Simple ice baths for cooling. | Jacketed reactors with automated cooling/heating systems. | Challenge: Managing the exotherm of the chlorosulfonation reaction. Mitigation: Efficient heat transfer is critical to prevent runaway reactions and ensure product quality. |

| Mixing | Magnetic stir bars. | Overhead mechanical stirrers with optimized impeller design. | Challenge: Ensuring a homogeneous reaction mixture in a large volume. Mitigation: Proper reactor and stirrer design to avoid localized "hot spots" or poor mixing. |

| Product Isolation | Vacuum filtration on a Büchner funnel. | Large-scale filtration apparatus (e.g., Nutsche filter-dryer) or centrifugation. | Challenge: Handling large volumes of solids and solvents efficiently and safely. Mitigation: Investment in specialized equipment to handle the increased scale. |

| Process Optimization | Conditions are often not fully optimized. | Re-optimization of addition rates, reaction times, and temperatures is required. nih.gov | Challenge: Direct translation of lab-scale conditions often fails. Mitigation: A systematic Design of Experiments (DoE) approach to find robust conditions for the larger scale. |

Synthesis of Key Aromatic and Alkyl Precursors

Phenetole (B1680304) is commonly synthesized via the Williamson ether synthesis, a well-established and versatile method for preparing ethers. This reaction involves the reaction of a phenoxide ion with an ethyl halide.

A typical laboratory-scale synthesis involves dissolving phenol (B47542) in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base, like potassium carbonate, to generate the potassium phenoxide salt in situ. google.com Subsequently, an ethylating agent, such as bromoethane, is added to the reaction mixture. google.com The reaction proceeds via an S\N2 mechanism, where the phenoxide nucleophile displaces the bromide ion from the ethyl group, forming the ether linkage. The reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate. google.com

Another common ethylating agent is diethyl sulfate, which can be reacted with phenol in a weak aqueous alkaline solution to produce phenetole. researchgate.net Industrial-scale productions may favor alternative methods, such as the ethylation of phenol with diethyl carbonate over a solid base catalyst like K2CO3/NaY, which can offer high conversion and selectivity under optimized conditions. google.com

Table 1: Synthesis of Phenetole via Williamson Ether Synthesis

| Reactants | Reagents | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Phenol, Bromoethane | Potassium Carbonate | Toluene, DMF | 40-50°C, 2 hours | 96.1% google.com |

| Phenol, Diethyl Sulfate | Sodium Hydroxide | Water | Not specified | Not specified researchgate.net |

| Phenol, Diethyl Carbonate | K2CO3/NaY catalyst | Liquid phase | 150°C, 150 min | 99.5% conversion, 97.8% selectivity google.com |

The introduction of the sulfonyl chloride group onto the phenetole ring is a crucial step. This is typically achieved through electrophilic aromatic substitution using chlorosulfonic acid. pageplace.destackexchange.com The ethoxy group of phenetole is an ortho-, para-directing activator. Due to steric hindrance from the ethoxy group, the bulky chlorosulfonyl group (-SO2Cl) is predominantly directed to the para position.

In a typical procedure, phenetole is reacted with an excess of chlorosulfonic acid at a controlled low temperature. stackexchange.comorgsyn.org The reaction is vigorous and exothermic, necessitating careful temperature management to prevent side reactions and degradation of the product. Upon completion of the reaction, the mixture is carefully quenched, often by pouring it onto ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble 4-ethoxybenzenesulfonyl chloride.

The subsequent step involves the nitration of 4-ethoxybenzenesulfonyl chloride to introduce a nitro group onto the aromatic ring. The directing effects of the existing substituents are key to the regioselectivity of this reaction. The ethoxy group is an activating ortho-, para-director, while the sulfonyl chloride group is a deactivating meta-director. The incoming electrophile, the nitronium ion (NO2+), will therefore be directed to the position that is ortho to the ethoxy group and meta to the sulfonyl chloride group. This results in the formation of 4-ethoxy-3-nitrobenzenesulfonyl chloride.

The nitration is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired product and minimize the formation of isomers or dinitrated byproducts.

The sulfonyl chloride functional group is then converted into a sulfonamide. This is achieved by reacting 4-ethoxy-3-nitrobenzenesulfonyl chloride with ammonia or a source of ammonia. The reaction is a nucleophilic acyl substitution at the sulfur atom, where ammonia displaces the chloride ion. This reaction is generally carried out in a suitable solvent, and the resulting 4-ethoxy-3-nitrobenzenesulfonamide can be isolated through filtration and purification.

The final step in the synthesis of the key precursor, 5-amino-2-ethoxybenzenesulfonamide, is the reduction of the nitro group of 4-ethoxy-3-nitrobenzenesulfonamide. Various reducing agents can be employed for this transformation. A common method involves catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Alternatively, chemical reduction methods can be used. For instance, the reduction can be carried out using a metal in an acidic medium, such as iron, tin, or zinc in the presence of hydrochloric acid. These methods are generally effective in selectively reducing the nitro group without affecting the sulfonamide or ethoxy functionalities. Following the reduction, a workup procedure involving neutralization and extraction yields the desired 5-amino-2-ethoxybenzenesulfonamide. A similar reduction of a nitro group in the synthesis of 5-amino-2-methylbenzenesulfonamide (B32415) has been reported using hydrochloric acid followed by neutralization with sodium carbonate. google.com

Table 2: Summary of Key Precursor Synthesis

| Precursor | Starting Material | Key Transformation | Reagents |

|---|---|---|---|

| Phenetole | Phenol | Williamson Ether Synthesis | Ethylating agent (e.g., bromoethane), Base (e.g., K2CO3) google.com |

| 4-Ethoxybenzenesulfonyl Chloride | Phenetole | Chlorosulfonation | Chlorosulfonic Acid pageplace.destackexchange.com |

| 4-Ethoxy-3-nitrobenzenesulfonyl Chloride | 4-Ethoxybenzenesulfonyl Chloride | Nitration | Nitric Acid, Sulfuric Acid |

| 4-Ethoxy-3-nitrobenzenesulfonamide | 4-Ethoxy-3-nitrobenzenesulfonyl Chloride | Amination | Ammonia |

| 5-Amino-2-ethoxybenzenesulfonamide | 4-Ethoxy-3-nitrobenzenesulfonamide | Reduction of Nitro Group | Reducing agent (e.g., Fe/HCl, H2/Pd-C) |

Reactivity of the Aromatic Amino Moiety in this compound

Nucleophilic Addition Reactions

The primary aromatic amino group in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic addition reactions. While the nucleophilicity of an arylamine is generally less than that of an aliphatic amine due to the delocalization of the lone pair into the benzene (B151609) ring, it is still sufficient to react with various electrophiles. ncert.nic.in The reactivity can be influenced by the nature of the reaction medium and the electrophile. For instance, in the presence of a strong acid, the amino group can be protonated, diminishing its nucleophilicity. Conversely, in a basic medium, its nucleophilic character is more pronounced.

The electron-donating ethoxy group at the ortho position is expected to slightly enhance the electron density at the amino group through resonance, thereby increasing its nucleophilicity compared to an unsubstituted aniline. However, the electron-withdrawing sulfonamide group at the meta position to the amine will have an opposing, deactivating effect.

Condensation Reactions, including Schiff Base Formation

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. core.ac.uk This reaction is a cornerstone of organic synthesis and is readily applicable to this compound. The reaction typically proceeds under mild acidic or basic conditions, which catalyze the dehydration of the intermediate hemiaminal. core.ac.uk

The formation of a Schiff base from this compound and an aldehyde or ketone introduces a new C=N bond, which can be a target for further functionalization, such as reduction to a secondary amine. The general scheme for Schiff base formation is as follows:

Reaction Scheme for Schiff Base Formation R-CHO + H₂N-Ar-SO₂NH₂ ⇌ R-CH=N-Ar-SO₂NH₂ + H₂O (Aldehyde) (this compound) (Schiff Base)

Design and Synthesis of Derivatives of 5 Amino 2 Ethoxybenzene 1 Sulfonamide

Strategies for Substitution and Functionalization of the Benzene (B151609) Ring

The benzene ring of 5-amino-2-ethoxybenzene-1-sulfonamide is adorned with three distinct substituents: an amino group (-NH2), an ethoxy group (-OC2H5), and a sulfonamide group (-SO2NH2). Each of these groups exerts a significant electronic influence on the aromatic ring, which in turn governs the reactivity and regioselectivity of further substitutions, primarily electrophilic aromatic substitution (EAS).

The amino and ethoxy groups are potent activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the sulfonamide group is a deactivating group and a meta-director because of the strong electron-withdrawing nature of the sulfonyl moiety. The interplay of these directing effects determines the position of any new substituent. Given that the positions ortho and para to the strongly activating amino and ethoxy groups are already occupied or sterically hindered, functionalization typically targets the remaining open positions, guided by the combined electronic influences.

Common functionalization strategies that could be applied include:

Halogenation: Introducing halogen atoms (Cl, Br, I) can alter lipophilicity and provide a handle for further cross-coupling reactions.

Nitration: Introduction of a nitro group (-NO2) provides a precursor that can be subsequently reduced to an amino group, allowing for the synthesis of di-amino derivatives.

Acylation: The amino group can be readily acylated to form amides. This is often used as a protective strategy or to introduce new functionalities. For instance, reaction with an acyl chloride (R-COCl) or anhydride (B1165640) would yield the corresponding N-acyl derivative.

| Substituent Group | Type | Directing Effect |

| -NH₂ (Amino) | Activating | ortho, para |

| -OC₂H₅ (Ethoxy) | Activating | ortho, para |

| -SO₂NH₂ (Sulfonamide) | Deactivating | meta |

Modifications at the Sulfonamide Nitrogen Atom

Key modification strategies include:

N-Alkylation and N-Arylation: The primary sulfonamide can be reacted with various alkyl or aryl halides to introduce new substituents on the nitrogen atom. This alkylation can enhance potency or alter pharmacokinetic properties. nih.gov

Formation of Schiff Bases: While not a direct modification of the sulfonamide nitrogen, the primary amino group on the benzene ring is a prime site for condensation reactions with aldehydes or ketones to form Schiff bases (imines). These derivatives are important in coordination chemistry and have been synthesized from other amino-sulfonamide scaffolds. researchgate.net The resulting imine nitrogen, along with other donor atoms in the molecule, can then participate in metal complex formation.

| Modification Type | Reagents | Resulting Derivative |

| N-Alkylation | Alkyl Halide (R-X) | Secondary Sulfonamide (Ar-SO₂NHR) |

| N-Arylation | Aryl Halide (Ar'-X), Pd catalyst | Secondary Sulfonamide (Ar-SO₂NHAr') |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Ar'-N=CHR) |

Development of Heterocyclic Derivatives Bearing the Sulfonamide Moiety

The incorporation of heterocyclic rings into drug molecules is a widely used strategy in medicinal chemistry to enhance efficacy and fine-tune pharmacological profiles. Attaching a heterocyclic moiety to the this compound framework can be achieved by modifications at either the amino group or the sulfonamide nitrogen. The development of heterocyclic sulfonamides has been a particularly fruitful area of research, yielding numerous potent enzyme inhibitors. nih.govnih.gov

Five-membered heterocyclic sulfonamides have been shown to be particularly effective as inhibitors of carbonic anhydrase (CA). nih.govmdpi.com For example, sulfonamides bearing 1,3,4-thiadiazole (B1197879) or 1,2,5-oxadiazole rings are well-established scaffolds in this field. nih.govmdpi.com

Synthetic approaches to these derivatives could involve:

Reacting the amino group of this compound with reagents that build a heterocyclic ring.

Condensing the sulfonamide nitrogen with a pre-formed heterocyclic system. For example, the synthesis of certain thiadiazole sulfonamides involves reacting a sulfonamide with pyrylium (B1242799) salts. nih.gov

| Heterocyclic Ring | Potential Therapeutic Target | Reference |

| 1,3,4-Thiadiazole | Carbonic Anhydrase (CA) | nih.govnih.gov |

| 1,2,5-Oxadiazole (Furazan) | Carbonic Anhydrase (CA) | nih.gov |

| Thiophene | Carbonic Anhydrase (CA) | mdpi.com |

| Thiazole | Various Enzymes | nih.gov |

Coordination Chemistry and Metal Complexation Studies with Transition Metals

Sulfonamide-based ligands are of significant interest in coordination chemistry due to their multiple potential donor sites capable of binding to metal ions. This compound possesses several such sites: the nitrogen of the amino group, the nitrogen of the sulfonamide group, and the two sulfonyl oxygens. nih.gov This versatility allows it to act as a monodentate or multidentate ligand, forming stable complexes with various transition metals.

The complexation of sulfonamides with metal ions such as Cu(II), Co(II), Ni(II), Zn(II), and Fe(II) has been shown to enhance their biological properties. nih.gov The coordination can lead to the formation of stable chelate rings, and the geometry of the resulting metal complexes can vary from tetrahedral to octahedral or trigonal bipyramidal, depending on the metal ion and reaction conditions. nih.gov

Characterization of these metal complexes typically involves a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups (e.g., -NH2, -SO2NH2) upon complexation. nih.gov

UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complex. researchgate.net

Thermogravimetric Analysis (TGA): To determine the presence of coordinated water molecules and assess thermal stability. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II), Mn(II)), EPR provides information on the metal's oxidation state and coordination environment. nih.govnih.gov

| Metal Ion | Potential Coordination Geometry | Donor Atoms Involved |

| Cu(II) | Trigonal Bipyramidal | Sulfonyl Oxygen, Pyrazine Nitrogen |

| Co(II) | Octahedral | Sulfonyl Oxygen, Pyrazine Nitrogen |

| Ni(II) | Octahedral | Sulfonyl Oxygen, Pyrazine Nitrogen |

| Zn(II) | Tetrahedral | Sulfonyl Oxygen, Pyrazine Nitrogen |

| Fe(II) | Octahedral | Sulfonyl Oxygen, Pyrazine Nitrogen |

| Data based on studies with the sulfonamide drug sulfaclozine, indicating potential coordination modes. nih.gov |

Bioisosteric Replacements within the Molecular Framework for Research Purposes

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of modern drug design. drughunter.com This approach is used to enhance potency, improve physicochemical properties, alter metabolic pathways, or reduce toxicity. drughunter.com For this compound, several bioisosteric replacements can be envisioned for research purposes.

Replacement of the Sulfonamide Group: The sulfonamide group itself is often used as a bioisostere for carboxylic acids or amides. drughunter.comnih.gov However, it can also be replaced by other acidic or hydrogen-bonding moieties to probe structure-activity relationships. Common replacements include:

Acyl Sulfonamides: These are more acidic than simple sulfonamides and can better mimic the pKa of carboxylic acids. drughunter.com

Tetrazoles: A widely recognized non-classical bioisostere of the carboxylic acid group, offering similar acidity but greater lipophilicity. drughunter.comnih.gov

Heterocycles: Rings like 1,2,4-oxadiazole (B8745197) and 1,2,3-triazole are effective amide bond bioisosteres that can improve metabolic stability. nih.gov

Replacement of the Benzene Ring: The phenyl ring can be replaced with other cyclic scaffolds to improve properties such as solubility and metabolic stability while maintaining a similar spatial arrangement of functional groups.

Saturated Scaffolds: Bioisosteres like bicyclo[1.1.1]pentane or 2-oxabicyclo[2.1.1]hexane have been developed as replacements for para- and meta-substituted benzene rings, respectively, often leading to improved physicochemical profiles. enamine.net

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| -SO₂NH₂ (Sulfonamide) | Acyl Sulfonamide | Increase acidity, mimic carboxylic acid drughunter.com |

| 5-Substituted Tetrazole | Mimic carboxylic acid, increase lipophilicity drughunter.comnih.gov | |

| -C₆H₄- (Benzene Ring) | Bicyclo[1.1.1]pentane | Improve solubility and metabolic profile enamine.net |

| 2-Oxabicyclo[2.1.1]hexane | Saturated bioisostere for meta-substituted rings enamine.net | |

| -CONH- (Amide) | Sulfonamide | Increase metabolic stability, alter H-bonding nih.govnih.gov |

Advanced Spectroscopic and Computational Characterization of 5 Amino 2 Ethoxybenzene 1 Sulfonamide and Its Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups within 5-Amino-2-ethoxybenzene-1-sulfonamide. These methods measure the vibrational modes of molecular bonds, which absorb infrared radiation or scatter incident light at specific frequencies, creating a unique spectral fingerprint. thermofisher.com

For aromatic sulfonamides, key vibrational modes are well-established. The sulfonamide group (-SO₂NH₂) gives rise to strong, characteristic absorption bands. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the primary amine (-NH₂) and the sulfonamide group are expected to appear in the region of 3500–3200 cm⁻¹. researchgate.net A red shift in the N-H stretching frequency, when compared to computed values, can indicate a weakening of the N-H bond, potentially due to intermolecular hydrogen bonding. nih.gov

Aromatic C-H stretching vibrations generally appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are found in the 1600–1450 cm⁻¹ region. The C-S bond vibration is typically weaker and can be found over a wider range. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the benzene ring modes, aiding in a more complete assignment of the molecule's vibrational spectrum. nih.gov

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound (Note: These are typical ranges based on related sulfonamide structures and may vary slightly for the specific compound.)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500–3300 | Asymmetric & Symmetric N-H Stretch | -NH₂ (Amino) |

| 3300–3200 | N-H Stretch | -SO₂NH₂ (Sulfonamide) |

| 3100–3000 | Aromatic C-H Stretch | Benzene Ring |

| 2980–2850 | Aliphatic C-H Stretch | -OCH₂CH₃ (Ethoxy) |

| ~1620 | N-H Bending (Scissoring) | -NH₂ (Amino) |

| 1600–1450 | C=C Ring Stretch | Benzene Ring |

| 1370–1330 | Asymmetric S=O Stretch | -SO₂NH₂ (Sulfonamide) |

| 1260–1200 | Aryl C-O Stretch | Ar-OCH₂CH₃ |

| 1180–1160 | Symmetric S=O Stretch | -SO₂NH₂ (Sulfonamide) |

Nuclear Magnetic Resonance Spectroscopy for Connectivity and Conformational Analysis (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure determination.

In the ¹H-NMR spectrum, the aromatic protons typically appear in the chemical shift range of 6.5–8.0 ppm. researchgate.netresearchgate.net The specific substitution pattern on the benzene ring leads to distinct splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling between adjacent protons. The protons of the primary amino group (-NH₂) are expected to produce a broad singlet, while the sulfonamide (-SO₂NH₂) proton also appears as a singlet, often at a higher chemical shift. researchgate.net The ethoxy group (-OCH₂CH₃) will be identifiable by a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling with each other. researchgate.net

In the ¹³C-NMR spectrum, the aromatic carbons resonate in the region of approximately 110–160 ppm. nih.govchemrxiv.org The carbon atom directly bonded to the sulfonamide group (C-S) is typically found in the downfield portion of this range due to the electron-withdrawing nature of the sulfur group. The carbons of the ethoxy group appear in the upfield region of the spectrum. The GIAO (Gauge-Independent Atomic Orbital) method is often used in computational chemistry to predict NMR chemical shifts, which can then be compared with experimental data for validation. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Predicted values based on data from analogous structures.)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic | 6.5 - 7.8 | m |

| ¹H | -SO₂NH ₂ | 7.0 - 11.0 | s (broad) |

| ¹H | -NH ₂ | 4.0 - 6.0 | s (broad) |

| ¹H | -OCH ₂CH₃ | ~4.1 | q |

| ¹H | -OCH₂CH ₃ | ~1.4 | t |

| ¹³C | Aromatic (C-S) | 135 - 150 | s |

| ¹³C | Aromatic (C-O) | 150 - 160 | s |

| ¹³C | Aromatic (C-N) | 140 - 150 | s |

| ¹³C | Aromatic (C-H) | 110 - 130 | d |

| ¹³C | -OCH ₂CH₃ | 60 - 70 | t |

| ¹³C | -OCH₂CH ₃ | 14 - 16 | q |

| (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) |

Mass Spectrometry for Molecular Identity and Fragmentation Pathways (LC-MS/MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to elucidate its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, allowing for the confident determination of the compound's molecular formula, C₈H₁₂N₂O₃S.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is employed to study the fragmentation pathways of the protonated molecule ([M+H]⁺). nih.gov A common and diagnostic fragmentation pattern for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da. researchgate.net This process is believed to occur through a complex gas-phase rearrangement. Other characteristic fragments can arise from the cleavage of the sulfonamide bond (S-N) and the aryl-sulfur bond (C-S). researchgate.netnih.gov Establishing these fragmentation pathways is crucial for the structural confirmation of the parent molecule and the identification of related derivatives or metabolites. nih.gov

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Parameter | Description | Value |

| Molecular Formula | Elemental composition | C₈H₁₂N₂O₃S |

| Monoisotopic Mass | Exact mass of the most abundant isotope | 216.0569 g/mol |

| [M+H]⁺ | Protonated molecular ion | m/z 217.0647 |

| [M+H - SO₂]⁺ | Major fragment ion after loss of SO₂ | m/z 153.0647 |

Electronic Spectroscopy for Electronic Structure Insights (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring.

Aromatic compounds typically exhibit strong absorption bands corresponding to π→π* transitions. hnue.edu.vn For benzene and its derivatives, these often appear as two distinct bands: a very intense band below 200 nm and a less intense, structured band around 255 nm. hnue.edu.vn The presence of substituents like the amino (-NH₂) and ethoxy (-OCH₃) groups, which have non-bonding electrons (n electrons), can cause a bathochromic (red) shift of these absorptions to longer wavelengths and an increase in their intensity (hyperchromic effect). hnue.edu.vn These substituents can also introduce lower-energy n→π* transitions, which are typically much weaker in intensity. shu.ac.uk The analysis of the UV-Vis spectrum, often aided by computational calculations, provides valuable insight into the electronic structure and conjugation within the molecule. researchgate.netacs.org

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound in a Non-polar Solvent

| Approx. λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~200-220 | π→π | Benzene Ring |

| ~260-290 | π→π | Benzene Ring (Substituted) |

| >290 | n→π* (weak) | -NH₂, -SO₂NH₂, -OR |

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is an exceptionally precise technique for determining the three-dimensional structure of molecules in the gas phase, free from intermolecular interactions. mdpi.com By measuring the transition frequencies between quantized rotational states, highly accurate rotational constants are obtained, which are directly related to the molecule's moments of inertia and, therefore, its geometry.

Studies on related benzenesulfonamides like sulfanilamide (B372717) have revealed specific conformational preferences. nih.gov In many cases, the most stable conformer features the sulfonamide group oriented such that the C-S-N plane is perpendicular to the plane of the benzene ring. nih.gov The orientation of the amino hydrogens of the -SO₂NH₂ group is also critical, with conformations where the N-H bonds eclipse the S=O bonds often being favored. nih.govnih.gov Furthermore, the analysis of the hyperfine structure arising from the nuclear quadrupole moment of the ¹⁴N atom provides unambiguous information that is crucial for identifying the specific conformer observed in the experiment. mdpi.comnih.gov This technique provides a benchmark for the intrinsic structural properties of this compound, which can be used to understand how its shape might change in different environments.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules, serving as a vital complement to experimental data. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties for this compound.

Key applications of DFT in this context include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These theoretical structures can be compared with experimental data from X-ray crystallography or rotational spectroscopy. researchgate.net

Vibrational Frequencies: Predicting the harmonic vibrational frequencies and intensities. This information is invaluable for the assignment of experimental FT-IR and Raman spectra, as theoretical frequencies can be correlated with observed peaks. nih.govresearchgate.net

Conformational Analysis: Determining the relative energies of different possible conformers (rotamers) of the molecule to predict the most stable structure in the gas phase. nih.govnih.gov

Electronic Properties: Calculating frontier molecular orbitals (HOMO and LUMO), the energies of which are related to the molecule's reactivity, ionization potential, and electron affinity. nih.gov

DFT calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)), with the choice depending on the desired accuracy and computational cost. researchgate.netsci-hub.se

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a result derived from DFT calculations that provides a visual representation of the charge distribution across a molecule. mkjc.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around acidic hydrogen atoms, such as those in the N-H bonds of the amino and sulfonamide groups.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential.

For this compound, the MEP surface would highlight the electron-rich oxygen atoms of the sulfonamide and ethoxy groups as the most negative potential sites. Conversely, the hydrogens of the sulfonamide and amino groups would be the most electropositive regions. This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's chemical reactivity. mkjc.intandfonline.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For this compound and its derivatives, FMO analysis provides insight into the molecule's electronic properties and potential reaction sites. The distribution of the HOMO and LUMO across the molecular structure highlights the regions most susceptible to electrophilic and nucleophilic attack, respectively. In many sulfonamide derivatives, the HOMO is often localized on the electron-rich aromatic ring and the amino group, while the LUMO is typically centered around the electron-withdrawing sulfonamide group. researchgate.net This distribution facilitates understanding charge transfer within the molecule.

Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. The HOMO-LUMO gap is a key quantum chemical descriptor derived from these calculations. For instance, studies on various sulfonamide derivatives have shown that modifications to the substituents on the benzene ring can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netresearchgate.net A lower band gap is associated with higher chemical reactivity and can also influence the molecule's optical properties. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Sulfonamide Structure

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Note: These values are illustrative and based on typical DFT calculations for structurally similar sulfonamide derivatives. Actual values for this compound would require specific computation. |

Geometry Optimization and Conformational Landscape Mapping

Determining the most stable three-dimensional structure of a molecule is a prerequisite for understanding its properties and interactions. Geometry optimization is a computational process that seeks to find the minimum energy arrangement of atoms in a molecule. For complex molecules like this compound, which have several rotatable bonds, multiple stable conformations may exist.

Computational methods, particularly Density Functional Theory (DFT) with basis sets such as 6-311++G(d,p), are widely used for accurate geometry optimization. nih.govresearchgate.net The process starts with an initial guess of the molecular geometry and iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the system. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum. researchgate.net

Conformational landscape mapping involves exploring the potential energy surface of the molecule to identify all low-energy conformers. For benzenesulfonamides, key conformational variations arise from the rotation around the S-N bond and the C-S bond. kcl.ac.uk Studies on related sulfonamides have identified different stable conformers, often labeled based on the relative orientation of the functional groups. For example, conformations can be characterized by whether the amino group eclipses or staggers the sulfonyl oxygen atoms. kcl.ac.uk The relative energies of these conformers are typically very small, indicating that multiple conformations may coexist at room temperature. kcl.ac.uk The ethoxy group in this compound introduces additional rotational freedom, further diversifying the conformational landscape.

Table 2: Selected Optimized Geometrical Parameters for a Representative Benzenesulfonamide (B165840) Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.77 | ||

| S-N | 1.65 | ||

| S=O | 1.44 | ||

| C-C (aromatic) | 1.39 | ||

| C-N (amino) | 1.40 | ||

| O-S-O | 120.5 | ||

| C-S-N | 107.8 | ||

| C-C-S-N | 85.0 | ||

| Note: Data are representative values for a benzenesulfonamide scaffold based on DFT calculations and may vary for the specific title compound. |

Molecular Dynamics and Docking Studies for Elucidating Target Interaction Modes

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). semanticscholar.org This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. unar.ac.idnih.gov Docking algorithms place the ligand into the binding site of the receptor and score the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting binding affinity (often expressed in kcal/mol) provides an estimate of the strength of the interaction. nih.gov For sulfonamide derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes, such as carbonic anhydrases. unar.ac.idnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-receptor complex over time. MD simulations provide a more dynamic picture by calculating the atomic trajectories of the system, offering insights into the stability of the predicted binding pose and the flexibility of the protein and ligand. nih.govgenominfo.org Analysis of MD trajectories can reveal the persistence of key interactions (like hydrogen bonds) and conformational changes that occur upon ligand binding. nih.gov For example, simulations of sulfonamide inhibitors bound to carbonic anhydrase have confirmed the stability of interactions with key active site residues like Thr200 and Gln92. nih.gov These studies help validate docking results and provide a deeper understanding of the interaction dynamics at an atomic level.

Table 3: Illustrative Molecular Docking Results for a Sulfonamide Ligand with a Protein Target

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Sulfonamide Derivative | Carbonic Anhydrase IX | -8.2 | Gln92, His94, Thr200 |

| Sulfonamide Derivative | Dihydropteroate (B1496061) Synthase | -7.5 | Arg63, Lys221, Ser222 |

| Sulfonamide Derivative | 1AZM | -8.2 | VAL131, HIS64, THR200 |

| Note: This table presents example data from published docking studies on various sulfonamide derivatives to illustrate the type of information obtained. nih.govnih.gov |

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

The characterization of a novel compound like this compound relies on a combination of experimental spectroscopic techniques and theoretical calculations. Comparing the data from both approaches is essential for validating the computational model and ensuring accurate interpretation of the experimental spectra. nih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic peaks would be expected for the N-H stretching of the amino and sulfonamide groups, S=O stretching of the sulfonyl group, C-O stretching of the ethoxy group, and various vibrations of the benzene ring. ripublication.com

Theoretical vibrational frequencies can be calculated using DFT methods after geometry optimization. biointerfaceresearch.com However, calculated wavenumbers are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with the experimental data. A strong correlation between the scaled theoretical wavenumbers and the experimental FT-IR spectrum confirms that the calculated geometry is a reliable representation of the actual molecular structure. researchgate.net

Similarly, Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The experimental absorption maxima (λmax) can be compared with theoretical values calculated using Time-Dependent DFT (TD-DFT). researchgate.net This comparison helps to assign the observed electronic transitions, such as π→π* and n→π* transitions, and validates the calculated HOMO-LUMO energy gap. nih.gov

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Representative Benzenesulfonamide

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| N-H Stretch (Amino) | 3450 | 3465 | Asymmetric |

| N-H Stretch (Amino) | 3350 | 3362 | Symmetric |

| C-H Stretch (Aromatic) | 3080 | 3095 | |

| S=O Stretch | 1335 | 1348 | Asymmetric |

| S=O Stretch | 1160 | 1172 | Symmetric |

| C-O-C Stretch | 1245 | 1255 | Asymmetric |

| Note: Data are illustrative, based on published analyses of similar sulfonamide compounds. ripublication.combiointerfaceresearch.comresearchgate.net The calculated values are typically scaled. |

Research Applications and Functional Investigations of 5 Amino 2 Ethoxybenzene 1 Sulfonamide in Chemical and Biological Sciences

Utility as a Versatile Building Block in Complex Organic Synthesis

The molecular architecture of 5-Amino-2-ethoxybenzene-1-sulfonamide features multiple reactive sites, rendering it a versatile building block for constructing more complex organic molecules. biosynth.comenamine.net The primary aromatic amino group (-NH2) and the sulfonamide (-SO2NH2) group are key functional handles for a variety of chemical transformations.

The sulfonamide group also offers synthetic utility. The nitrogen atom of the sulfonamide can be alkylated or reacted with various electrophiles, a strategy often employed to improve pharmacological characteristics such as potency and bioavailability. nih.gov The synthesis of N-substituted sulfonamides is a common strategy in medicinal chemistry, often achieved by reacting a primary amine with an aryl sulfonyl chloride. ekb.eg In the case of this compound, its inherent sulfonamide moiety allows chemists to build upon this structure. This versatility facilitates the generation of diverse chemical structures, which is a crucial aspect of drug discovery and development. researchgate.net

Application in the Design and Exploration of Novel Chemical Scaffolds for Research

The core structure of this compound is an attractive starting point for designing novel chemical scaffolds. biosynth.com In medicinal chemistry, a scaffold is a central molecular framework upon which various functional groups can be appended to create a library of related compounds for biological screening. The benzoxazolone moiety, for example, has been identified as a "privileged scaffold" due to its recurrence in potent biological agents. nih.gov Similarly, the sulfonamide-bearing benzene (B151609) ring of this compound provides a robust foundation for creating new molecular entities. nih.gov

Rational scaffold design involves the deliberate modification of a core structure to enhance desired properties, such as biological activity, selectivity, or pharmacokinetic profiles. nih.govmdpi.com For scaffolds derived from this compound, optimization strategies can target its three main functional groups.

Lipophilicity and Permeability: The ethoxy group (-OCH2CH3) contributes to the molecule's lipophilicity. Strategies to optimize properties like metabolic stability and cell permeability might involve replacing this group with others that modulate lipophilicity or introduce features like intramolecular hydrogen bonding. nih.gov For instance, replacing lipophilic phenyl rings with aliphatic heterocyclic rings has been used to reduce the number of sp2-hybridized carbons and insert heteroatoms, thereby improving physicochemical properties. nih.gov

Target Interaction: The sulfonamide group is critical for interaction with many biological targets, often acting as a zinc-binding group in metalloenzymes or forming key hydrogen bonds. nih.gov Modifications at the N1-position of the sulfonamide with various heterocyclic rings are a well-established strategy to produce highly potent derivatives. pharmacy180.com

Metabolic Stability: The introduction of certain chemical groups, such as fluorine atoms or cyclobutane (B1203170) rings, can enhance metabolic stability by blocking potential sites of metabolism. enamine.net Such strategies could be applied to the this compound scaffold to improve the in-vivo performance of its derivatives.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.gov For sulfonamides, several key SAR principles have been established.

The sulfanilamide (B372717) skeleton is generally considered the minimum structural requirement for certain types of antibacterial activity. pharmacy180.comslideshare.net Key features include:

The Para-Amino Group: A free or potentially free aromatic amino group (-NH2) para to the sulfonamide group is often essential for antibacterial action. ekb.egpharmacy180.com Modification of this N-4 amino group can create prodrugs that are converted to the active form in the body. pharmacy180.com

The Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring. pharmacy180.comslideshare.net Replacing the sulfonamide group with a carboxamide (-CONH) typically reduces activity. pharmacy180.com

N1-Substituents: The nature of the substituent on the sulfonamide nitrogen (the N1 position) significantly influences potency. pharmacy180.com Introducing electron-rich heterocyclic rings at this position often leads to highly potent compounds. pharmacy180.com

The table below summarizes general SAR principles applied to the this compound scaffold.

| Modification Site | Type of Modification | Expected Impact on Activity | Rationale/Reference |

| N4-Amino Group | Acylation (e.g., adding an acetyl group) | Decrease or create a prodrug | The free amino group is often required for activity. Acylation may render it inactive until metabolized. pharmacy180.com |

| N1-Sulfonamide | Substitution with a heterocyclic ring | Potential for high potency | Heterocyclic substituents are a common feature of potent sulfonamide drugs. pharmacy180.com |

| Benzene Ring | Adding further substituents | Decrease or abolish activity | Substitutions on the benzene ring of the sulphanilamide skeleton typically lead to inactive compounds. pharmacy180.comslideshare.net |

| Ethoxy Group | Replacement with other alkoxy groups | Modulate lipophilicity and pharmacokinetics | Altering this group can fine-tune the molecule's ability to cross cell membranes and its metabolic profile. nih.gov |

Mechanistic Investigations of Biological Interactions at a Molecular Level

Derivatives of sulfonamides are known to interact with a variety of biological targets, primarily enzymes. nih.govopenaccesspub.org Understanding these interactions at the molecular level is crucial for designing more effective and selective agents.

Sulfonamide-based compounds are well-known enzyme inhibitors. nih.gov The mechanism of action often involves the sulfonamide moiety directly participating in the inhibition.

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov The inhibition mechanism involves the sulfonamide group (-SO2NH2) binding to the Zn2+ ion located in the enzyme's active site. nih.gov This binding blocks the catalytic function of the enzyme, which is to hydrate (B1144303) carbon dioxide. nih.govnih.gov Derivatives with five-membered heterocyclic rings attached to the sulfonamide are often more effective CA inhibitors than those with six-membered rings. nih.gov

Urease Inhibition: Some sulfonamide derivatives have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea. nih.gov Inhibition is achieved by the derivative occupying the active site and forming strong interactions with key catalytic residues, which blocks the breakdown of urea. nih.gov

Competitive Inhibition: In bacteria, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov They mimic the natural substrate, para-aminobenzoic acid (PABA), preventing the synthesis of folic acid, which is essential for bacterial growth. ekb.egresearchgate.net

The table below shows examples of enzymes inhibited by various sulfonamide derivatives.

| Enzyme | Inhibitor Type | IC50 / KI Values (Examples) | Reference |

| Carbonic Anhydrase I | Heterocyclic Sulfonamide | KIs: 3–12 nM | nih.gov |

| Carbonic Anhydrase II | Heterocyclic Sulfonamide | KIs: 0.20–5.96 nM | nih.gov |

| Urease | Thiazole-based Sulfonamide | IC50: 1.90 ± 0.02 μM | nih.gov |

| α-Glucosidase | Quinoxaline-Sulfonamide | Inhibition: 75.36 ± 0.01% | researchgate.net |

Identifying the precise molecular target and understanding how a ligand binds are key goals in medicinal chemistry. For sulfonamide derivatives, techniques like X-ray crystallography and molecular docking are used to elucidate these details. researchgate.netnih.gov

Docking studies reveal that the binding of sulfonamide inhibitors to an enzyme's active site is often driven by a combination of interactions:

Hydrogen Bonds: The sulfonamide group is an excellent hydrogen bond donor and acceptor. The oxygen atoms can form hydrogen bonds with amino acid residues like asparagine or glutamine, while the -NH- group can donate a hydrogen bond. researchgate.netnih.gov

π-π Interactions: The aromatic ring of the sulfonamide scaffold can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, or phenylalanine in the active site. nih.gov

Coordination Bonds: In metalloenzymes like carbonic anhydrase, the deprotonated sulfonamide nitrogen forms a coordination bond with the active site's central metal ion (e.g., Zn2+). nih.gov

For example, in studies of acetylcholinesterase inhibitors, docking results showed that sulfonamide ligands form hydrogen bonds with residues like Asp74 and establish π-π interactions with Tyr341 and Trp286. nih.gov Such detailed binding mode analysis is critical for the rational design of new derivatives with improved affinity and selectivity for their intended molecular target. researchgate.net

Exploration as a Ligand in Coordination Chemistry and Potential Materials Science Applications

The molecular architecture of this compound, featuring a primary amino group (-NH2), a sulfonamide moiety (-SO2NH2), and an ethoxy group (-OCH2CH3) attached to a benzene ring, presents multiple potential donor sites for coordination with metal ions. This has led to its exploration as a versatile ligand in coordination chemistry, with the resulting metal complexes showing promise for applications in materials science.

The coordination behavior of sulfonamide derivatives is well-documented, and by extension, provides a framework for understanding the potential of this compound. tandfonline.comsci-hub.se Generally, sulfonamides can coordinate to metal ions through the nitrogen atom of the sulfonamide group, the oxygen atoms of the sulfonyl group, and any other functional groups present on the aromatic ring. sci-hub.seresearchgate.net In the case of this compound, the presence of the amino group offers an additional coordination site, allowing it to act as a bidentate or even a polydentate ligand.

The coordination of metal ions to sulfonamide ligands often leads to the formation of stable complexes with well-defined geometries. sci-hub.se The nature of the metal ion, the reaction conditions, and the specific donor atoms involved in coordination dictate the final structure of the complex. sci-hub.sezenodo.org For instance, transition metal complexes of sulfonamides have been synthesized and characterized, revealing a range of coordination numbers and geometries, including tetrahedral, square planar, and octahedral. sci-hub.seresearchgate.net

The interest in metal complexes of sulfonamides extends to their potential applications in materials science. The incorporation of metal ions can significantly modify the electronic and photophysical properties of the organic ligand, leading to the development of new functional materials. For example, some metal complexes of sulfonamide derivatives have been investigated as fluorescent probes for the detection of biologically relevant molecules. sci-hub.se The inherent fluorescence of the ligand can be quenched or enhanced upon coordination to a metal ion, providing a mechanism for sensing applications.

Furthermore, the ability of sulfonamide complexes to form extended structures through intermolecular interactions, such as hydrogen bonding, opens up possibilities for the design of crystalline materials with specific properties. tandfonline.com The self-assembly of these complexes can lead to the formation of one-, two-, or three-dimensional networks, which are of interest in areas such as crystal engineering and the development of porous materials. While specific research on this compound in this context is nascent, the general principles of sulfonamide coordination chemistry suggest a fertile ground for exploration.

Below is a table summarizing the potential coordination modes and resulting complex types for this compound based on the known chemistry of related sulfonamide ligands.

| Potential Coordination Mode | Coordinating Atoms | Example Metal Ions | Potential Complex Geometry | Potential Applications |

| Monodentate | Sulfonamide Nitrogen | Ag(I), Cu(II) | Linear, Tetrahedral | Antimicrobial materials |

| Bidentate | Amino Nitrogen, Sulfonamide Nitrogen | Cu(II), Ni(II), Co(II) | Square Planar, Tetrahedral | Catalysis, Sensors |

| Bidentate | Amino Nitrogen, Sulfonyl Oxygen | Zn(II), Cd(II) | Tetrahedral | Fluorescent Materials |

| Bridging | Sulfonamide group bridging two metal centers | Various transition metals | Polymeric structures | Functional polymers |

This table is illustrative and based on the general coordination behavior of aminobenzenesulfonamide derivatives.

Detailed research into the coordination complexes of this compound is an active area of investigation. The synthesis and characterization of its complexes with various transition metals will be crucial in elucidating its precise coordination behavior and unlocking its full potential in materials science. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR, along with single-crystal X-ray diffraction, are essential tools in this endeavor. sci-hub.seresearchgate.net The findings from such studies will not only expand the fundamental understanding of sulfonamide coordination chemistry but also pave the way for the rational design of new materials with tailored properties. The enhancement of biological activity upon complexation is a common theme for sulfonamide-metal complexes, suggesting that the resulting materials from this compound could also possess interesting biological properties. researchgate.netnih.gov

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes for the Compound

The future synthesis of 5-Amino-2-ethoxybenzene-1-sulfonamide is likely to be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional methods for synthesizing sulfonamides often involve reagents and solvents that are hazardous. mdpi.com Recent advancements in synthetic methodologies, however, offer more ecologically sound alternatives that could be adapted for the production of this compound.

Eco-friendly approaches often utilize aqueous media, minimizing the need for volatile organic solvents. researchgate.net For instance, methods using water as a solvent and a simple base like sodium carbonate have been successfully employed for the synthesis of other sulfonamide derivatives. mdpi.com Furthermore, the development of catalytic systems, including the use of reusable catalysts, presents a promising avenue for enhancing the efficiency and sustainability of sulfonamide synthesis. researchgate.net Future research could focus on adapting these green methodologies to the specific synthesis of this compound, potentially leading to higher yields, reduced waste, and a safer manufacturing process.

| Synthetic Approach | Key Features | Potential Advantages for this compound |

| Aqueous Medium Synthesis | Utilizes water as the primary solvent. | Reduced use of volatile organic compounds (VOCs), lower cost, and simplified workup procedures. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reaction rates. | Shorter reaction times, potentially higher yields, and improved energy efficiency. nih.gov |

| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to enhance chemical reactivity. | Increased reaction rates and yields, and can be performed under milder conditions. nih.gov |

| Catalytic Methods | Involves the use of catalysts to facilitate the reaction. | Higher efficiency, potential for stereoselective synthesis, and the possibility of catalyst recycling. researchgate.net |

Exploration of Novel Derivatization Pathways for Enhanced Chemical Diversity

The structural scaffold of this compound, featuring both an amino and a sulfonamide group, offers multiple points for chemical modification. Exploring novel derivatization pathways is a key future direction to generate a diverse library of related compounds. Such libraries are invaluable for screening for a wide range of biological activities and for developing new functional materials. ajchem-b.comajchem-b.com

Combinatorial chemistry techniques, which allow for the rapid synthesis of a large number of different but structurally related molecules, are particularly well-suited for this purpose. nih.govnih.gov By systematically modifying the amino and sulfonamide groups, as well as the benzene (B151609) ring, a vast chemical space can be explored. For example, the amino group can be acylated, alkylated, or used as a handle for the attachment of various molecular fragments, while the sulfonamide nitrogen can also be functionalized. These derivatization strategies can lead to compounds with a wide array of physicochemical properties and potential applications. mdpi.com

Advanced Computational Modeling for Predictive Research in Chemical Biology

Computational modeling is an increasingly powerful tool in chemical biology for predicting the properties and activities of molecules before they are synthesized. In the context of this compound and its potential derivatives, advanced computational techniques can provide valuable insights and guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, can be employed to build models that correlate the structural features of sulfonamide derivatives with their biological activities. indexcopernicus.comresearchgate.netnih.gov These models can then be used to predict the activity of newly designed compounds. Molecular docking simulations can be utilized to predict how these molecules might interact with biological targets such as enzymes or receptors. Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of these molecules and their interactions with biological systems over time. tandfonline.compeerj.comnih.gov The application of these computational methods can significantly accelerate the discovery of new bioactive molecules based on the this compound scaffold.

| Computational Method | Application in Research | Predicted Outcomes |

| QSAR | Correlating chemical structure with biological activity. | Prediction of the biological potency of new derivatives. tandfonline.com |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Identification of potential biological targets and prediction of binding affinity. |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Understanding the stability of molecule-target complexes and the dynamics of binding. tandfonline.com |

Expansion of Research Applications in Synthetic Methodology and Materials Innovation

Beyond its potential in chemical biology, this compound can serve as a versatile building block in organic synthesis and a scaffold for the development of novel functional materials. nih.govrsc.org The presence of multiple reactive sites allows it to be incorporated into more complex molecular architectures.

In the realm of materials science, the sulfonamide functional group is known to participate in hydrogen bonding, which can influence the self-assembly and bulk properties of materials. mdpi.com By incorporating the this compound unit into polymers or other macromolecular structures, it may be possible to create materials with tailored properties. nih.govresearchgate.net For example, such materials could find applications in areas like specialty polymers, coatings, or as components of functional composites. Future research in this area could explore the polymerization of derivatives of this compound and the characterization of the resulting materials' physical and chemical properties.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-ethoxybenzene-1-sulfonamide, and how can purity (>98%) be ensured?

The compound is typically synthesized via sulfonation of 5-amino-2-ethoxybenzene using chlorosulfonic acid, followed by amidation. To achieve >98% purity, rigorous purification steps are required:

- Recrystallization : Use methanol or DMSO as solvents, which are effective for removing byproducts .

- Chromatography : Column chromatography with silica gel can isolate the target compound from unreacted precursors .

- Quality Control : Validate purity via HPLC (retention time analysis) and compare with reference standards (e.g., PubChem data) .

Q. How can solubility limitations in aqueous buffers be addressed for in vitro assays?

The compound shows slight solubility in DMSO and methanol, which are suitable for stock solutions . For aqueous compatibility:

Q. What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential dust generation .

- Waste disposal : Neutralize acidic byproducts (e.g., sulfonic acid derivatives) before disposal .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR, IR) during structural confirmation be resolved?

Discrepancies in NMR/IR spectra may arise from tautomerism or residual solvents. Mitigation strategies include:

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Cross-validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

- Dynamic studies : Variable-temperature NMR can identify tautomeric equilibria affecting peak splitting .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

- Core modifications : Introduce substituents at the ethoxy or amino groups (e.g., halogenation or alkylation) to probe electronic effects .

- Bioisosteric replacement : Replace the sulfonamide group with carboxamide or phosphonate to assess binding affinity changes .

- Enzyme assays : Test inhibitory activity against carbonic anhydrase or cyclooxygenase isoforms, correlating IC₅₀ values with substituent hydrophobicity .

Q. What methodologies optimize reaction conditions for scale-up synthesis?

- DoE (Design of Experiments) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading (e.g., 60–80°C for sulfonation) .

- Continuous flow chemistry : Reduces side reactions and improves yield consistency compared to batch processes .

- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

Q. How to analyze contradictory bioactivity results across cell lines or assay formats?

- Dose-response normalization : Account for differences in cell permeability (e.g., using P-glycoprotein inhibitors in resistant lines) .

- Metabolic stability : Check for cytochrome P450-mediated degradation using liver microsomes .

- Assay interference : Test for false positives/negatives via counterscreens (e.g., luciferase inhibition assays) .

Data Contradiction Analysis

Q. How to address batch-to-batch variability in biological activity?

- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., sulfonic acid derivatives) that may antagonize activity .

- Stability studies : Monitor compound degradation under storage conditions (e.g., -20°C vs. 4°C) via accelerated stability testing .

- Positive controls : Include reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate assay sensitivity .

9. Resolving discrepancies in enzyme inhibition kinetics (e.g., competitive vs. non-competitive inhibition):

- Lineweaver-Burk plots : Differentiate inhibition modes by analyzing 1/V vs. 1/[S] slopes .

- Surface plasmon resonance (SPR) : Directly measure binding kinetics (kₒₙ/kₒff) to confirm mechanism .

- Molecular docking : Validate binding modes using AutoDock or Schrödinger Suite .

Methodological Guidelines

- Spectral data : Always cross-reference with PubChem or NIST databases to validate peaks .

- Biological assays : Include cytotoxicity controls (e.g., MTT assays) to distinguish specific activity from nonspecific effects .

- Synthetic protocols : Document reaction conditions (e.g., solvent purity, inert atmosphere) to ensure reproducibility .

Retrosynthesis Analysis